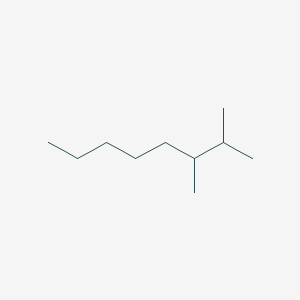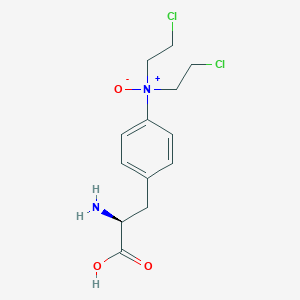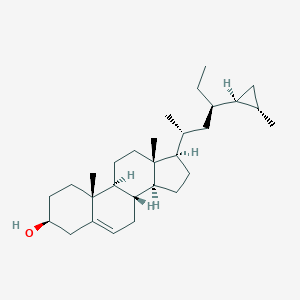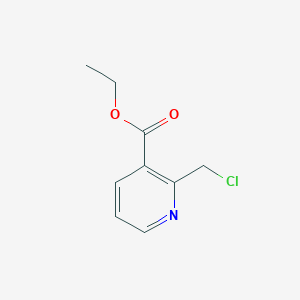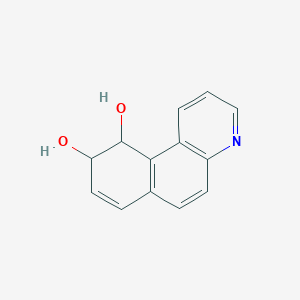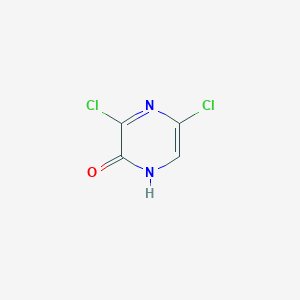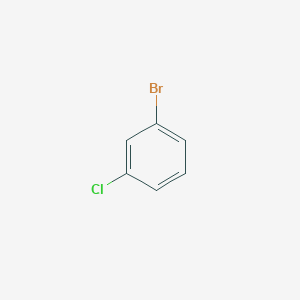
1-Bromo-3-clorobenceno
Descripción general
Descripción
1-Bromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl It is one of the isomers of bromochlorobenzene, where bromine and chlorine atoms are substituted on a benzene ringIt is a colorless to pale yellow liquid with a molecular weight of 191.45 g/mol .
Aplicaciones Científicas De Investigación
1-Bromo-3-chlorobenzene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, its derivatives may be explored for potential pharmaceutical uses.
Mecanismo De Acción
Target of Action
1-Bromo-3-chlorobenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . The primary targets of this compound are the molecules or structures in the cell that can undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (1-Bromo-3-chlorobenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound undergoes bromine-magnesium exchange reactions with i-prmgcl-licl in thf at 0°c . This reaction is strongly accelerated by electron-withdrawing substituents .
Result of Action
The result of the action of 1-Bromo-3-chlorobenzene is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target, potentially altering its function. The compound can also act as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4 [Fe (CN)6] as a cyanating source .
Action Environment
The action of 1-Bromo-3-chlorobenzene can be influenced by various environmental factors. For instance, the bromine-magnesium exchange reactions it undergoes are temperature-dependent, occurring at 0°C . Additionally, the presence of electron-withdrawing substituents can accelerate these reactions
Métodos De Preparación
1-Bromo-3-chlorobenzene can be synthesized through various methods. One common synthetic route involves the electrophilic substitution of (3-chlorophenyl)trimethylgermanium . Another method includes the bromine-magnesium exchange reaction with i-PrMgCl-LiCl in THF at 0°C, which is strongly accelerated by electron-withdrawing substituents . Industrial production methods often involve the use of aryltrimethylgermanium substrates for facile aromatic chlorination, bromination, and iodination .
Análisis De Reacciones Químicas
1-Bromo-3-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Bromine-Magnesium Exchange: This reaction occurs with i-PrMgCl-LiCl in THF at 0°C, leading to the formation of Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Bromo-3-chlorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: Another isomer where the bromine and chlorine atoms are in the ortho position.
1-Bromo-4-chlorobenzene: An isomer with the bromine and chlorine atoms in the para position.
Other Bromochlorobenzenes: These include compounds with different substitution patterns on the benzene ring.
The uniqueness of 1-Bromo-3-chlorobenzene lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Propiedades
IUPAC Name |
1-bromo-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGUPZKKTVKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059360 | |
| Record name | Benzene, 1-bromo-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-37-2 | |
| Record name | 1-Bromo-3-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Bromochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-chlorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-BROMOCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Y161X15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity order of halogenated benzenes in palladium-catalyzed P–C coupling reactions?
A1: Research has confirmed the following reactivity order for halogenated benzenes in palladium-catalyzed P–C coupling reactions: iodobenzene > bromobenzene > chlorobenzene. This means iodobenzene reacts most readily, followed by bromobenzene, and lastly chlorobenzene. []
Q2: Can 1-bromo-3-chlorobenzene undergo selective P–C coupling reactions?
A2: Yes, research indicates that 1-bromo-3-chlorobenzene can undergo selective P–C coupling reactions. When reacted with 1.15 equivalents of Ph2P(O)H, only the chloro-substituted product is formed, demonstrating selectivity for the bromine atom. []
Q3: Can potassium iodide (KI) be used to enhance the reactivity of bromobenzene in P–C coupling reactions?
A4: Yes, adding KI as an additive can optimize the P–C coupling reaction between the less reactive bromobenzene and Ph2P(O)H. This optimization allows the reaction to occur at a lower temperature (100 °C). []
Q4: What happens when 1-bromo-3-chlorobenzene is subjected to dissociative electron attachment?
A5: While the exact details are not provided in the abstracts, research has been conducted on the temperature dependence of dissociative electron attachment to 1-bromo-3-chlorobenzene. [] This suggests that the molecule can capture an electron leading to its fragmentation.
Q5: Is there information available on the dielectric constant of 1-bromo-3-chlorobenzene?
A6: Yes, research has investigated and reported the dielectric constant of 1-bromo-3-chlorobenzene. [, ] The dielectric constant is a property that reflects the ability of a substance to store electrical energy in an electric field.
Q6: What are the applications of ultrasonic measurements in understanding the properties of 1-bromo-3-chlorobenzene?
A7: Ultrasonic measurements have been employed to study the internal pressure of 1-bromo-3-chlorobenzene. [] This technique provides valuable insights into the intermolecular forces and physical behavior of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


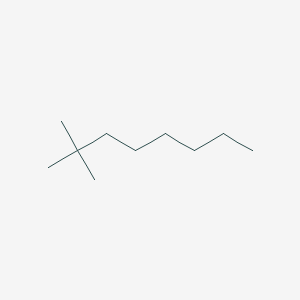
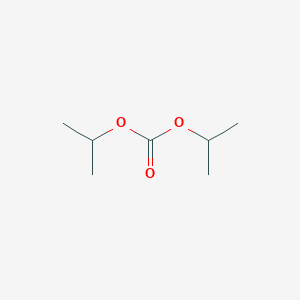
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)

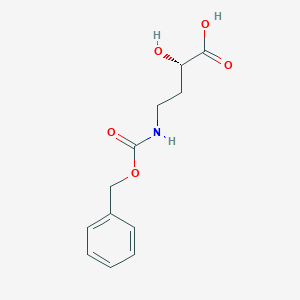
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
